4-N-Butoxyphenyl Isocyanate

Description

The exact mass of the compound 1-Butoxy-4-isocyanatobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-N-Butoxyphenyl Isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-Butoxyphenyl Isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIDVOMDQBCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377803 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28439-86-3 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-n-Butoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-n-butoxyphenyl isocyanate, a key intermediate in the development of various organic compounds. This document outlines a plausible and robust synthetic pathway from readily available starting materials and details the analytical techniques essential for confirming the structure, purity, and properties of the final product. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide presents expected analytical values based on established chemical principles and data from analogous compounds. All quantitative data is summarized in structured tables, and detailed, adaptable experimental protocols are provided. Furthermore, this guide includes Graphviz diagrams to visualize the synthetic and characterization workflows, adhering to specified formatting for clarity and utility in a research and development setting.

Introduction

4-n-Butoxyphenyl isocyanate is an aromatic isocyanate featuring a butoxy functional group. The presence of the highly reactive isocyanate group (-N=C=O) makes it a versatile building block in organic synthesis, particularly for the preparation of ureas, carbamates, and other derivatives that are of interest in medicinal chemistry and materials science. The butoxy group can modulate the lipophilicity and other physicochemical properties of the final molecules, making this intermediate valuable for the synthesis of targeted therapeutic agents and functional polymers. This guide will detail a common and effective method for its preparation and the necessary analytical techniques for its thorough characterization.

Synthesis of 4-n-Butoxyphenyl Isocyanate

A prevalent and effective method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with a phosgene equivalent. For safety and ease of handling, triphosgene (bis(trichloromethyl) carbonate) is often preferred over phosgene gas. The proposed synthesis of 4-n-butoxyphenyl isocyanate, therefore, commences from 4-n-butoxyaniline.

Reaction Scheme

The overall reaction is the conversion of the primary amine group of 4-n-butoxyaniline into an isocyanate group using triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

Figure 1: Synthesis of 4-n-Butoxyphenyl Isocyanate

Caption: Reaction scheme for the synthesis of 4-n-butoxyphenyl isocyanate.

Experimental Protocol

This protocol is an adapted general procedure for the synthesis of aryl isocyanates from anilines using triphosgene.

Materials:

-

4-n-Butoxyaniline

-

Triphosgene

-

Triethylamine (Et3N)

-

Anhydrous Toluene

-

Anhydrous Hexane

-

Magnesium Sulfate (MgSO4)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-n-butoxyaniline (1 equivalent) in anhydrous toluene.

-

To this solution, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred solution of 4-n-butoxyaniline and triethylamine at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-n-butoxyphenyl isocyanate by vacuum distillation.

Characterization of 4-n-Butoxyphenyl Isocyanate

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-n-butoxyphenyl isocyanate. The following are the key analytical techniques and expected results.

Physical Properties

A summary of the known and expected physical properties of 4-n-butoxyphenyl isocyanate is presented in Table 1.

| Property | Value |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 150 °C[1] |

| Refractive Index (@ 20°C) | 1.5200-1.5240[2] |

| Density | 1.055 g/mL |

Spectroscopic Characterization

FTIR spectroscopy is a crucial tool for identifying the isocyanate functional group. The most prominent feature in the IR spectrum of 4-n-butoxyphenyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.

Experimental Protocol:

-

Instrument: FTIR Spectrometer

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960-2850 | C-H stretching (alkane) | Medium |

| ~2270 | -N=C=O asymmetric stretching | Strong |

| ~1600, ~1500 | C=C stretching (aromatic ring) | Medium |

| ~1240 | C-O-C asymmetric stretching (ether) | Strong |

| ~1040 | C-O-C symmetric stretching (ether) | Medium |

¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure of the molecule.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz)

-

Solvent: Deuterated chloroform (CDCl₃)

-

Standard: Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Aromatic protons ortho to -NCO |

| ~6.8-7.0 | Doublet | 2H | Aromatic protons ortho to -O-CH₂- |

| ~3.9-4.0 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.7-1.8 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4-1.5 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9-1.0 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Aromatic C attached to -O- |

| ~133 | Aromatic C attached to -NCO |

| ~129 | C =N=O |

| ~125 | Aromatic CH ortho to -NCO |

| ~115 | Aromatic CH ortho to -O- |

| ~68 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~31 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Experimental Protocol:

-

Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI)

-

Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 191 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₂H₄]⁺ |

| 135 | [M - C₄H₈]⁺ |

| 109 | [HOC₆H₄NCO]⁺ |

| 91 | [C₆H₄OH]⁺ |

Workflow Diagrams

Synthesis Workflow

Figure 2: Synthesis Workflow for 4-n-Butoxyphenyl Isocyanate

Caption: Step-by-step workflow for the synthesis of 4-n-butoxyphenyl isocyanate.

Characterization Workflow

Figure 3: Characterization Workflow for 4-n-Butoxyphenyl Isocyanate

Caption: Logical flow for the characterization of 4-n-butoxyphenyl isocyanate.

Safety Considerations

-

Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

-

Triphosgene is a corrosive solid that can release toxic phosgene upon heating or in the presence of nucleophiles. Handle with extreme care and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toluene is a flammable and volatile solvent. Work away from ignition sources.

-

Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 4-n-butoxyphenyl isocyanate. The outlined phosgenation-equivalent method using triphosgene is a reliable approach for its preparation from 4-n-butoxyaniline. The comprehensive characterization plan, including physical property measurements and spectroscopic analysis (FTIR, NMR, and MS), ensures the confirmation of the product's identity and purity. The provided workflows and expected data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic compounds for drug discovery and materials science applications.

References

4-N-Butoxyphenyl Isocyanate CAS number 28439-86-3 properties

CAS Number: 28439-86-3

This technical guide provides an in-depth overview of 4-n-Butoxyphenyl Isocyanate, a versatile chemical intermediate with significant applications in research and development, particularly in the synthesis of novel organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Properties

4-n-Butoxyphenyl Isocyanate is a clear, colorless to yellowish liquid at room temperature.[1][2] Its core properties are summarized in the table below, providing a foundation for its use in various chemical reactions and processes.

| Property | Value | Reference(s) |

| CAS Number | 28439-86-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 191.23 g/mol | [1][2][4] |

| Appearance | Clear colorless to yellowish liquid | [1][2] |

| Boiling Point | 150 °C | [5] |

| Flash Point | 113 °C | [5] |

| Density | 1.055 g/cm³ | [6] |

| Refractive Index | 1.5200-1.5240 @ 20 °C | [2][5] |

| Vapor Pressure | 0.00533 mmHg at 25°C | [5] |

| Synonyms | 1-butoxy-4-isocyanatobenzene, Butyl 4-isocyanatophenyl ether | [2][4] |

Safety and Handling

4-n-Butoxyphenyl Isocyanate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1][2]

GHS Hazard Classification: [1][2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Respiratory Sensitization (Category 1): H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Eye Protection: Wear chemical safety glasses or goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[7]

A logical workflow for the safe handling of isocyanates is crucial to minimize exposure and ensure laboratory safety.

Reactivity and Applications

The core of 4-n-Butoxyphenyl Isocyanate's utility lies in the high reactivity of the isocyanate functional group (-N=C=O). The electrophilic carbon atom is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation for its primary application as a building block in the synthesis of various organic molecules, particularly in the formation of ureas and carbamates (urethanes).[8][9][10]

These derivatives are of significant interest in medicinal chemistry and drug discovery, as the urea and carbamate moieties are common structural motifs in pharmacologically active compounds.[11][12]

References

- 1. asianpubs.org [asianpubs.org]

- 2. 4-n-Butoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 3. 4-n-butoxyphenyl isocyanate [stenutz.eu]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 7. georganics.sk [georganics.sk]

- 8. mdpi.com [mdpi.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 12. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-n-Butoxyphenyl Isocyanate: Molecular Structure, Properties, and Synthetic Approaches

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-n-Butoxyphenyl Isocyanate, a chemical intermediate with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific research data on this compound, this document focuses on its fundamental chemical properties, general synthetic methodologies, and plausible applications based on the known reactivity of the isocyanate functional group.

Molecular Structure and Properties

4-n-Butoxyphenyl Isocyanate is an aromatic organic compound featuring a benzene ring substituted with a butoxy group and an isocyanate functional group at the para position.[1][2] The presence of the reactive isocyanate group makes it a valuable reagent for the introduction of a butoxyphenyl moiety onto nucleophilic substrates.[3][4]

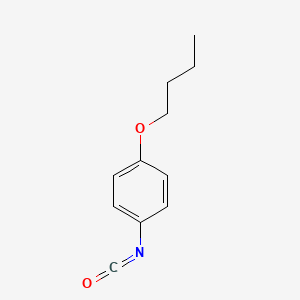

Molecular Structure:

Image Credit: ChemSpider

The key quantitative data for 4-n-Butoxyphenyl Isocyanate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [5][6][7][8] |

| Molecular Weight | 191.23 g/mol | [1][8][9] |

| CAS Number | 28439-86-3 | [5][6][8] |

| Appearance | Clear colorless to yellow liquid | [6][7] |

| Refractive Index (@ 20°C) | 1.5200-1.5240 | [6][7] |

| SMILES | CCCCOC1=CC=C(C=C1)N=C=O | [2][6][8] |

| IUPAC Name | 1-butoxy-4-isocyanatobenzene | [6][8] |

Potential Applications in Research and Drug Development

While specific applications of 4-n-Butoxyphenyl Isocyanate are not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a versatile building block in medicinal chemistry and materials science. Phenyl isocyanates are crucial intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[10] The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as alcohols, amines, and water.[3][11] This reactivity allows for the formation of carbamates (urethanes), ureas, and other derivatives, which are common linkages in drug molecules and polymers.[11][12][13]

Potential research applications include:

-

Synthesis of Urea and Carbamate Derivatives: As potential bioactive molecules, such as enzyme inhibitors or receptor ligands.

-

Polymer Chemistry: As a monomer or chain terminator in the synthesis of polyurethanes and other polymers.

-

Chemical Probes: For the derivatization and detection of biomolecules containing nucleophilic functional groups.

General Synthetic Approaches

This is a widely used industrial method for isocyanate synthesis.[3] It involves the reaction of the corresponding primary amine, in this case, 4-n-butoxyaniline, with phosgene (COCl₂) or a phosgene equivalent. The reaction proceeds through a carbamoyl chloride intermediate which then eliminates hydrogen chloride to form the isocyanate.[3]

Caution: Phosgene is an extremely toxic gas, and this reaction must be carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

A general procedure for the phosgenation of an aniline derivative is described in Organic Syntheses for the preparation of p-nitrophenyl isocyanate.[15] This involves slowly adding a solution of the aniline to a solution of excess phosgene in an inert solvent, followed by heating to complete the reaction.[15]

The Curtius rearrangement is a versatile laboratory-scale method for converting a carboxylic acid into an isocyanate.[14][16][17] The reaction proceeds via an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.[14][18] This method avoids the use of highly toxic phosgene.

The general steps for a Curtius rearrangement are:

-

Conversion of the carboxylic acid (4-n-butoxybenzoic acid) to an activated form, such as an acid chloride or mixed anhydride.

-

Reaction with an azide salt (e.g., sodium azide) to form the acyl azide.

-

Thermal or photochemical rearrangement of the acyl azide to the isocyanate.

Below is a detailed, generalized experimental protocol for the synthesis of an aryl isocyanate via the Curtius rearrangement, which can be adapted for 4-n-Butoxyphenyl Isocyanate.

Experimental Protocol: Synthesis of an Aryl Isocyanate via Curtius Rearrangement (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-n-Butoxybenzoic acid

-

Oxalyl chloride or thionyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene or other suitable inert solvent

-

Dry acetone

-

Ice bath

Procedure:

-

Formation of the Acyl Chloride: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-n-butoxybenzoic acid (1 equivalent) in anhydrous toluene. Add oxalyl chloride (1.5 equivalents) dropwise at room temperature. Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 4-n-butoxybenzoyl chloride.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in dry acetone. In a separate flask, dissolve sodium azide (1.5-2 equivalents) in a minimal amount of water and add it dropwise to the acetone solution of the acyl chloride while maintaining the temperature at 0 °C using an ice bath. Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Curtius Rearrangement: After the formation of the acyl azide, carefully add the reaction mixture to a flask containing anhydrous toluene pre-heated to 80-100 °C. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. Caution: Acyl azides can be explosive, especially upon heating. The reaction should be carried out behind a blast shield. Maintain the temperature until the gas evolution ceases (typically 1-3 hours).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting solution of 4-n-Butoxyphenyl Isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-alkoxyphenyl isocyanates, including the phosgenation and Curtius rearrangement routes.

Caption: Generalized synthetic routes to 4-alkoxyphenyl isocyanates.

References

- 1. 4-n-Butoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 2. 4-n-butoxyphenyl isocyanate [stenutz.eu]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. echemi.com [echemi.com]

- 6. 4-n-Butoxyphenyl isocyanate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. L12877.06 [thermofisher.com]

- 8. 4-n-Butoxyphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 13. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Curtius Rearrangement [organic-chemistry.org]

- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1-butoxy-4-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-butoxy-4-isocyanatobenzene. The information is intended to support laboratory research, chemical synthesis, and drug development activities by offering detailed insights into the compound's behavior, handling protocols, and reaction pathways.

Chemical Profile

1-butoxy-4-isocyanatobenzene is an aromatic isocyanate. The molecule consists of a benzene ring substituted with a butoxy group (-O(CH₂)₃CH₃) and an isocyanate functional group (-N=C=O).

The core reactivity of this compound is dictated by the highly electrophilic carbon atom in the isocyanate group. This makes it susceptible to attack by a wide range of nucleophiles.[5][6] The butoxy group, being an electron-donating group, can influence the reactivity of the isocyanate group and the aromatic ring.

Reactivity and Reaction Pathways

The isocyanate group is characterized by its cumulative double bonds (R-N=C=O), making it a potent electrophile.[5][7] It readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, water, and carboxylic acids.[7]

Isocyanates react with alcohols to form urethane (carbamate) linkages. This is a fundamental reaction in polyurethane chemistry.[5][8] The reaction with primary alcohols is generally faster than with secondary alcohols, while tertiary alcohols may require catalysis.[9][10]

-

General Reaction: R-NCO + R'-OH → R-NH-C(O)-OR' (Isocyanate + Alcohol → Urethane)

For hindered isocyanates or less reactive alcohols, catalysts such as Lewis acids (e.g., copper(I) chloride), Brønsted acids, or organometallic compounds (e.g., tin or iron salts) can be employed to facilitate the reaction.[6][9][11]

1-butoxy-4-isocyanatobenzene is highly sensitive to moisture. The reaction with water proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to form the corresponding primary amine (4-butoxyaniline) and carbon dioxide gas.[5][7][12]

-

Step 1: R-NCO + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

-

Step 2: [R-NH-COOH] → R-NH₂ + CO₂ (Amine + Carbon Dioxide)

The amine product is itself a nucleophile and can react with another molecule of the isocyanate to form a disubstituted urea.[12][13]

-

Step 3: R-NCO + R-NH₂ → R-NH-C(O)-NH-R (Urea)

This reaction is critical to consider during storage and handling, as exposure to atmospheric moisture can lead to product degradation, pressure buildup in sealed containers due to CO₂ evolution, and the formation of insoluble urea byproducts.[12][13]

The reaction between an isocyanate and a primary or secondary amine is typically very rapid, yielding a substituted urea.[5][6][14] This reaction is generally much faster than the reaction with alcohols.[13][14]

-

General Reaction: R-NCO + R'R''-NH → R-NH-C(O)-NR'R'' (Isocyanate + Amine → Urea)

-

Self-Polymerization: Isocyanates can react with themselves, particularly at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones) or trimers (isocyanurates).[5][6]

-

With Carboxylic Acids: The reaction with carboxylic acids can produce an amide and carbon dioxide.[14]

The primary reaction pathways are visualized in the diagram below.

References

- 1. 4-n-Butoxyphenyl isocyanate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-n-Butoxyphenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-n-Butoxyphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-n-Butoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. doxuchem.com [doxuchem.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. pubs.acs.org [pubs.acs.org]

- 10. poliuretanos.net [poliuretanos.net]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. wernerblank.com [wernerblank.com]

- 13. pcimag.com [pcimag.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-n-Butoxyphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-n-butoxyphenyl isocyanate (CAS No. 28439-86-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-n-butoxyphenyl isocyanate. These values are estimations derived from the compound's structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d | 2H | Ar-H (ortho to -NCO) |

| ~ 6.8 - 7.0 | d | 2H | Ar-H (ortho to -O-Bu) |

| ~ 3.9 - 4.1 | t | 2H | -O-CH₂- |

| ~ 1.7 - 1.9 | m | 2H | -O-CH₂-CH₂- |

| ~ 1.4 - 1.6 | m | 2H | -CH₂-CH₃ |

| ~ 0.9 - 1.1 | t | 3H | -CH₃ |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 160 | Ar-C (ipso, attached to -O-Bu) |

| ~ 130 - 132 | Ar-C (para to -O-Bu) |

| ~ 125 - 127 | Ar-C (ortho to -NCO) |

| ~ 120 - 122 | -N=C=O |

| ~ 114 - 116 | Ar-C (ortho to -O-Bu) |

| ~ 68 - 70 | -O-CH₂- |

| ~ 31 - 33 | -O-CH₂-CH₂- |

| ~ 19 - 21 | -CH₂-CH₃ |

| ~ 13 - 15 | -CH₃ |

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2275 - 2250 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~ 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1510 | Medium | C=C stretch (aromatic) |

| ~ 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050 | Medium | Symmetric C-O-C stretch (aryl ether) |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~ 80 | [M]⁺ (Molecular Ion) |

| 135 | ~ 100 | [M - C₄H₈]⁺ |

| 107 | ~ 40 | [M - C₄H₈ - CO]⁺ |

| 79 | ~ 30 | [C₆H₅O]⁺ |

| 57 | ~ 60 | [C₄H₉]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-n-butoxyphenyl isocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid 4-n-butoxyphenyl isocyanate directly onto the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 4-n-butoxyphenyl isocyanate in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

-

Data Processing: The detector records the abundance of each ion, and the resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-n-butoxyphenyl isocyanate.

Caption: General Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Health and Safety Information for 4-n-Butoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-n-Butoxyphenyl isocyanate (CAS No. 28439-86-3), a chemical intermediate used in various research and development applications. The following sections detail its properties, hazards, handling procedures, and emergency measures, with a focus on providing actionable information for a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-n-Butoxyphenyl isocyanate is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Clear colorless to yellowish liquid |

| Boiling Point | 150°C |

| Flash Point | >110 °C (>230 °F)[1] |

| Vapor Pressure | 0.00533 mmHg at 25°C |

| Refractive Index | 1.522 |

Hazard Identification and Classification

4-n-Butoxyphenyl isocyanate is classified as a hazardous substance. A summary of its hazard statements is provided in Table 2.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Toxicological Information

Isocyanates are known dermal and respiratory sensitizers.[3] Exposure can lead to skin and respiratory irritation, and repeated exposure may cause allergic reactions, including occupational asthma.[4] For some isocyanates, such as MDI, the acute dermal LD50 in rabbits is greater than 9,400 mg/kg, and the acute oral LD50 in rats is greater than 7,616 mg/kg.[2] The acute inhalation LC50 for MDI in rats (4 hours, dust/mist) is 0.368 mg/L.[2] These values suggest that while acute toxicity may be moderate, the primary concern is sensitization.

Experimental Protocols

General Handling Protocol for Isocyanates

Due to the hazardous nature of isocyanates, strict adherence to safety protocols is mandatory. The following is a general experimental protocol for handling 4-n-Butoxyphenyl isocyanate in a laboratory setting.

Objective: To safely handle 4-n-Butoxyphenyl isocyanate to minimize exposure and risk.

Materials:

-

4-n-Butoxyphenyl isocyanate

-

Appropriate solvents and reagents

-

Personal Protective Equipment (see Section 7)

-

Chemical fume hood

-

Spill kit for isocyanates

-

Decontamination solution (e.g., 5% sodium carbonate solution)

Procedure:

-

Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Have all necessary materials, including the spill kit and decontamination solution, readily available.

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and chemical safety goggles. A face shield and respiratory protection may be required for larger quantities or if there is a risk of aerosol generation.

-

Handling: Conduct all manipulations of 4-n-Butoxyphenyl isocyanate within a certified chemical fume hood. Use glassware and equipment that are clean, dry, and free of contaminants that may react with isocyanates (e.g., water, alcohols, amines).

-

Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing.

-

Reactions: If using in a chemical reaction, add the isocyanate to the reaction mixture in a controlled manner. Be aware that reactions with compounds containing active hydrogen (e.g., water, alcohols, amines) can be exothermic.

-

Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the isocyanate using the prepared decontamination solution.

-

Waste Disposal: Dispose of all isocyanate-containing waste in a designated, sealed, and properly labeled hazardous waste container.

-

Decontamination of Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in the fume hood, followed by soaking in a decontamination solution.

Air Sampling and Analysis Methodology for Isocyanates

To ensure that occupational exposure limits are not exceeded, air monitoring may be necessary. A common method for sampling and analyzing airborne isocyanates is the NIOSH Method 5522.

Objective: To quantify the concentration of airborne isocyanates in the workplace.

Principle: Air is drawn through a sampling train consisting of a filter impregnated with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (1-2 MP). The isocyanate reacts with the agent to form a stable urea derivative. The filter is then extracted, and the extract is analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.

Apparatus:

-

Personal sampling pump

-

Filter cassette with a glass fiber filter treated with 1-(2-methoxyphenyl)piperazine

-

HPLC system with a suitable column and detector

Procedure:

-

Sampler Preparation: Prepare the sampling filters by impregnating them with a solution of 1-(2-methoxyphenyl)piperazine.

-

Sampling: Calibrate a personal sampling pump to a known flow rate (typically 1 L/min). Attach the filter cassette to the pump and place it in the breathing zone of the worker.

-

Sample Collection: Draw a known volume of air through the filter.

-

Sample Preparation: After sampling, transfer the filter to a vial and extract the derivative with a suitable solvent, such as acetonitrile.

-

Analysis: Analyze the extract by HPLC to determine the concentration of the isocyanate derivative.

-

Calculation: Calculate the airborne concentration of the isocyanate based on the amount of derivative found, the volume of air sampled, and the stoichiometry of the reaction.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to 4-n-Butoxyphenyl isocyanate.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The logical flow of first aid measures is depicted in the following diagram:

Caption: First aid response workflow for 4-n-Butoxyphenyl isocyanate exposure.

Fire Fighting Measures

In the event of a fire involving 4-n-Butoxyphenyl isocyanate, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[5] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential for minimizing exposure to 4-n-Butoxyphenyl isocyanate.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary if there is a risk of splashing.

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Avoid using latex gloves. Wear a lab coat or chemical-resistant coveralls.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH-approved respirator with an organic vapor cartridge.

The following diagram illustrates the recommended personal protective equipment workflow:

Caption: Recommended personal protective equipment workflow.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing vapors or mists.[5]

-

Wash thoroughly after handling.[5]

-

Use only in a well-ventilated area.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, water, alcohols, and amines.[1][6]

-

To maintain product quality, it is recommended to keep the product refrigerated.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment.[5]

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Do not seal the container tightly to avoid pressure buildup from any reaction with moisture.

-

Wash the spill site after material pickup is complete.[5]

-

Prevent the material from entering drains or waterways.[5]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[5]

-

Conditions to Avoid: Incompatible products, moisture.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, water, alcohols, amines.[1][5][6]

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.[5]

References

- 1. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-n-Butoxyphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

Unveiling the Toxicological Profile of 4-n-Butoxyphenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4-n-butoxyphenyl isocyanate. Therefore, this guide incorporates data from the structurally similar compound, phenyl isocyanate, to provide a comprehensive overview of potential hazards. This information is intended for research and professional use only and should not be considered a substitute for a formal risk assessment.

Executive Summary

4-n-Butoxyphenyl isocyanate is an aromatic monoisocyanate with potential applications in various chemical syntheses. Due to the highly reactive nature of the isocyanate functional group, this compound is expected to exhibit significant toxicological properties. This guide summarizes the available toxicological data, leveraging information from the closely related phenyl isocyanate, and outlines standard experimental protocols for assessing the toxicity of isocyanates. Furthermore, a putative signaling pathway for isocyanate-induced toxicity is presented to provide a mechanistic context for its adverse effects.

Toxicological Data

Table 1: Acute Toxicity Data for Phenyl Isocyanate

| Test Type | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 172 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 7127 mg/kg | [2] |

| LC50 | Rat | Inhalation (4h) | 0.022 mg/L | [2] |

Table 2: Hazard Identification for 4-n-Butoxyphenyl Isocyanate

| Hazard Statement | Classification | Source |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [3] |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [3] |

| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [3] |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitizer (Category 1) | [3] |

| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [3] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to isocyanates, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[2][4][5][6]

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level. This continues until a dose causing mortality or evident toxicity is identified.

-

Animal Model: Typically, female rats are used.[2]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the LD50 cut-off values.

Acute Dermal Toxicity (OECD Guideline 402)

This test evaluates the potential adverse effects from a single, short-term dermal exposure to a substance.[7][8][9][10][11]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Animal Model: Albino rabbits or rats are commonly used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface.[11] The area is then covered with a porous gauze dressing.

-

The exposure period is 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Necropsy is performed on all animals.

-

-

Data Analysis: The LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes the procedures for assessing the toxicity of a substance when administered by inhalation for a short period.[12][13][14][15][16]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period.

-

Animal Model: Rats are the preferred species.

-

Procedure:

-

Animals are placed in the exposure chamber.

-

The test atmosphere is generated and maintained at a constant concentration for a standard duration, typically 4 hours.[12][13]

-

Animals are observed for toxic effects during and after exposure for up to 14 days.[12][13]

-

Body weights are recorded, and a full necropsy is performed.

-

-

Data Analysis: The LC50 is calculated, and the substance is classified for acute inhalation toxicity.

Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.[3][17][18][19]

-

Principle: The test substance is applied to a small area of the skin of a single animal.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of a liquid or 0.5 g of a solid test substance is applied to the skin and covered with a gauze patch.[17]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and graded.

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to produce irritation or damage to the eye.[20][21][22][23][24]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is applied into the lower eyelid of one eye. The other eye serves as a control.[20]

-

The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[20]

-

-

Data Analysis: The scores are used to classify the substance's eye irritation potential.

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[25][26][27][28][29]

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.[26]

-

Animal Model: Mice are used for this assay.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 5, a radiolabeled precursor (e.g., 3H-methyl thymidine) is injected intravenously.

-

Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[26]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of isocyanates is primarily driven by the high reactivity of the -N=C=O functional group. This group readily reacts with nucleophiles, such as the amino, hydroxyl, and sulfhydryl groups found in biological macromolecules.[30][31]

Protein and DNA Adduct Formation

Upon entering the body, isocyanates can form adducts with proteins and DNA.[32][33] The formation of protein adducts, particularly with albumin, is thought to be a key step in the development of isocyanate-induced asthma. These modified proteins can act as neoantigens, triggering an immune response that leads to sensitization.[30][34] Isocyanates can also react with the exocyclic amino groups of DNA bases, leading to the formation of DNA adducts.[35] This can result in DNA damage and genomic instability.[36][37]

Oxidative Stress and Inflammation

Isocyanate exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants.[37][38] This oxidative stress can damage cellular components and activate inflammatory signaling pathways. Studies have shown that isocyanates can induce the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[34]

Putative Signaling Pathway

The following diagram illustrates a potential signaling pathway for isocyanate-induced toxicity, integrating the concepts of adduct formation, oxidative stress, and inflammation.

Conclusion

While specific toxicological data for 4-n-butoxyphenyl isocyanate remains limited, the information available for structurally related aromatic isocyanates, such as phenyl isocyanate, indicates a significant potential for acute toxicity, skin and eye irritation, and respiratory sensitization. The primary mechanism of toxicity is the electrophilic reaction of the isocyanate group with biological macromolecules, leading to adduct formation, oxidative stress, and inflammation. Researchers and professionals handling this compound should exercise extreme caution and adhere to strict safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, to minimize exposure and potential adverse health effects. Further toxicological studies on 4-n-butoxyphenyl isocyanate are warranted to fully characterize its hazard profile.

References

- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. nucro-technics.com [nucro-technics.com]

- 4. youtube.com [youtube.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. eurolab.net [eurolab.net]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. scispace.com [scispace.com]

- 30. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Characterization and genotoxicity of DNA adducts caused by 2-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Mitochondrial oxidative stress elicits chromosomal instability after exposure to isocyanates in human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 4-n-Butoxyphenyl Isocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-n-butoxyphenyl isocyanate in organic solvents, tailored for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a foundational understanding, including known qualitative solubility and detailed experimental protocols for its precise determination.

Introduction to 4-n-Butoxyphenyl Isocyanate

4-n-Butoxyphenyl isocyanate (CAS No. 28439-86-3) is an aromatic isocyanate featuring a butoxy functional group.[1][2][3] Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O.[4] They are known for their reactivity, particularly with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and amines, respectively.[4][5] This reactivity makes them crucial intermediates in the synthesis of a wide array of polymers, pharmaceuticals, and other specialty chemicals. An understanding of the solubility of 4-n-butoxyphenyl isocyanate is paramount for its effective use in synthesis, purification, and formulation.

Data on Solubility in Organic Solvents

Table 1: Qualitative Solubility of 4-n-Butoxyphenyl Isocyanate

| Solvent | Qualitative Solubility | Reference |

| Toluene | Soluble | [6][7] |

Note: This information is inferred from experimental procedures that use toluene to dissolve isocyanate-containing samples.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol, based on the widely accepted equilibrium shake-flask method, is provided. This method allows for the accurate determination of the solubility of 4-n-butoxyphenyl isocyanate in various organic solvents at specific temperatures.

Objective: To determine the equilibrium solubility of 4-n-butoxyphenyl isocyanate in a selected organic solvent at a constant temperature.

Materials:

-

4-n-Butoxyphenyl isocyanate (analytical grade)

-

Selected organic solvent (HPLC grade, anhydrous)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a titration setup.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-n-butoxyphenyl isocyanate and dissolve it in the selected organic solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 4-n-butoxyphenyl isocyanate to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Pipette a precise volume (e.g., 5 or 10 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the constant temperature shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the prepared standard solutions and the diluted sample solution using a suitable analytical method. HPLC is a common and accurate method. Alternatively, a back-titration method can be employed.

-

For HPLC Analysis: Inject the solutions into the HPLC system and record the peak areas.

-

For Titration Analysis: A standardized method involves reacting the isocyanate with an excess of di-n-butylamine in toluene. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[6][7][8][9][10]

-

-

Data Analysis:

-

Using HPLC Data: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-n-butoxyphenyl isocyanate.

Caption: Workflow for determining the solubility of 4-n-butoxyphenyl isocyanate.

Safety Considerations

4-n-Butoxyphenyl isocyanate is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for 4-n-butoxyphenyl isocyanate in a variety of organic solvents remains to be fully documented, this guide provides the necessary framework for researchers to make informed decisions and to accurately determine these crucial parameters. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for the advancement of research and development activities involving this versatile chemical intermediate.

References

- 1. 4-n-Butoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 2. 4-n-Butoxyphenyl isocyanate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. store.astm.org [store.astm.org]

- 9. azom.com [azom.com]

- 10. hiranuma.com [hiranuma.com]

4-N-Butoxyphenyl Isocyanate: A Technical Guide to Commercial Sources, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-N-Butoxyphenyl Isocyanate, a key reagent in synthetic and medicinal chemistry. This document details its commercial availability, typical purity specifications, and provides insights into its synthesis and purification. Furthermore, it outlines its application in the generation of compound libraries for drug discovery, offering a practical experimental workflow.

Commercial Availability and Suppliers

4-N-Butoxyphenyl Isocyanate is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. These suppliers offer the compound in various quantities with specified purity levels.

| Supplier Name | Purity | Available Quantities |

| Thermo Scientific Chemicals | ≥98% | Grams |

| Georganics | High Purity | Milligrams to multi-kilogram batches |

| Conier Chem & Pharma Limited | Not specified | Bulk quantities |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Research and bulk |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Not specified |

| Shanghai Meicheng Chemical Co., Ltd. | Not specified | Not specified |

| Shanghai Forever Synthesis Co.,Ltd. | Not specified | Not specified |

| Advanced Technology & Industrial Co., Ltd. | Not specified | Not specified |

| Fluorochem Ltd | Not specified | Not specified |

Physicochemical Properties and Purity Specifications

The purity of commercially available 4-N-Butoxyphenyl Isocyanate is crucial for its successful application in sensitive synthetic procedures. The typical specifications, as provided by suppliers, are summarized below.

| Property | Value |

| CAS Number | 28439-86-3 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Colorless to yellow liquid |

| Purity (GC) | ≥98% |

| Refractive Index (20°C) | 1.5200-1.5240 |

| Boiling Point | 108 °C at 3 mmHg |

| Density | 1.055 g/mL at 25 °C |

Experimental Protocols: Synthesis and Purification

While commercially available, 4-N-Butoxyphenyl Isocyanate can also be synthesized in the laboratory. The most common method involves the reaction of 4-butoxyaniline with a phosgene equivalent, such as triphosgene.

Synthesis of 4-N-Butoxyphenyl Isocyanate from 4-Butoxyaniline

This protocol is adapted from general procedures for the synthesis of aryl isocyanates.

Materials:

-

4-Butoxyaniline

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (or other suitable base)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM.

-

Cool the solution to -10°C using an appropriate cooling bath.

-

In a separate flask, prepare a solution of 4-butoxyaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Slowly add the 4-butoxyaniline solution to the triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹).

-

Upon completion, the reaction mixture is typically filtered to remove triethylammonium chloride.

-

The solvent is removed under reduced pressure to yield the crude 4-N-Butoxyphenyl Isocyanate.

Purification

Crude 4-N-Butoxyphenyl Isocyanate can be purified by vacuum distillation to obtain a product of high purity.[1][2]

Procedure:

-

Set up a vacuum distillation apparatus with a short path distillation head.

-

Carefully transfer the crude isocyanate to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction boiling at approximately 108°C at 3 mmHg.

Application in the Synthesis of Urea Derivatives: An Experimental Workflow

4-N-Butoxyphenyl Isocyanate is a valuable building block in combinatorial chemistry and drug discovery for the synthesis of urea derivatives, which are a common motif in pharmacologically active compounds.[3][4][5][6] The following workflow illustrates the synthesis of a library of N,N'-disubstituted ureas.

Caption: Experimental workflow for the synthesis of a urea library using 4-N-Butoxyphenyl Isocyanate.

General Protocol for Urea Synthesis

The following is a general procedure for the reaction of 4-N-Butoxyphenyl Isocyanate with a library of amines to generate the corresponding urea derivatives.[3]

Materials:

-

4-N-Butoxyphenyl Isocyanate

-

Library of primary or secondary amines

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

In an array of reaction vials, dispense a solution of a specific amine from the library in the anhydrous solvent.

-

To each vial, add a solution of 4-N-Butoxyphenyl Isocyanate (typically 1.0-1.1 equivalents) in the same anhydrous solvent.

-

Seal the vials and allow the reactions to proceed at room temperature for 3-16 hours.

-

The progress of each reaction can be monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed from each vial under reduced pressure.

-

The resulting crude urea derivatives can then be purified, typically by column chromatography or preparative HPLC.

-

The final products are characterized by analytical techniques such as LC-MS and NMR spectroscopy.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. CA2345118C - Substituted polycyclic aryl and heteroaryl tertiary-heteroalkylamines useful for inhibiting cholesteryl ester transfer protein activity - Google Patents [patents.google.com]

- 5. EP0816309A1 - Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds - Google Patents [patents.google.com]

- 6. JP3924124B2 - Substituted polycyclic aryl and heteroaryl tertiary heteroalkylamines effective in inhibiting cholesterol ester transfer protein activity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of Isocyanates with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms between isocyanates and common nucleophiles, including amines, alcohols, and water. Isocyanates are a critical class of reagents in organic synthesis, polymer chemistry, and bioconjugation, making a thorough understanding of their reactivity essential for professionals in these fields. This document details the mechanistic pathways, kinetics, and thermodynamics of these reactions, supported by quantitative data and detailed experimental protocols.

Core Principles of Isocyanate Reactivity

Isocyanates (R-N=C=O) are highly electrophilic compounds due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the central carbon atom. This makes them susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Tertiary Alcohols

This reactivity is influenced by several factors, including the steric hindrance of the nucleophile and the electronic properties of the substituents on both the isocyanate and the nucleophile. Electron-withdrawing groups on the isocyanate increase its electrophilicity and reactivity, while electron-donating groups have the opposite effect.

Reaction with Primary and Secondary Amines

The reaction of isocyanates with primary and secondary amines is a rapid and highly exothermic process that yields substituted ureas. This reaction is fundamental to the formation of polyurea polymers and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea linkage. The reaction is typically considered to be concerted.

Figure 1. Reaction of an isocyanate with a primary amine.

Quantitative Data

The reaction between isocyanates and aliphatic amines is extremely fast, often with second-order rate constants in the range of 10² to 10⁴ L mol⁻¹ s⁻¹ at room temperature. Aromatic amines react more slowly due to the decreased nucleophilicity of the nitrogen atom.

| Nucleophile | Isocyanate | Solvent | k (L mol⁻¹ s⁻¹) at 25°C | Reference |

| n-Butylamine | Phenyl Isocyanate | Dioxane | 1.2 x 10² | |

| Aniline | Phenyl Isocyanate | Benzene | 8.2 x 10⁻³ | |

| Diethylamine | Phenyl Isocyanate | Dioxane | 5.0 x 10¹ |

Table 1. Illustrative second-order rate constants for the reaction of amines with phenyl isocyanate.

Experimental Protocol: Kinetic Analysis by Stopped-Flow Spectrophotometry

This method is suitable for measuring the kinetics of fast reactions, such as those between isocyanates and aliphatic amines.

-

Reagent Preparation:

-

Prepare a solution of the isocyanate (e.g., phenyl isocyanate) in a dry, aprotic solvent (e.g., anhydrous acetonitrile) at a concentration of 0.1 M.

-

Prepare a solution of the amine (e.g., n-butylamine) in the same solvent at a concentration of 0.1 M.

-

-

Instrumentation Setup:

-